molecular formula C8H9NO2 B112917 2-Amino-3-methoxybenzaldehyde CAS No. 70127-96-7

2-Amino-3-methoxybenzaldehyde

Cat. No.: B112917
CAS No.: 70127-96-7
M. Wt: 151.16 g/mol
InChI Key: GDIYDPBHVKDDIR-UHFFFAOYSA-N
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Description

2-Amino-3-methoxybenzaldehyde (CAS 70127-96-7) is an aromatic aldehyde derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It features an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 3 on the benzaldehyde ring. This compound is sensitive to light and air, requiring storage at 2–8°C under inert conditions . Key physical properties include a density of 1.2 g/cm³, a boiling point of 289.9°C, and a flash point of 156.1°C . Its reactive aldehyde and amino groups make it a versatile intermediate in pharmaceuticals, coordination chemistry, and organic synthesis. Safety data highlight hazards such as skin/eye irritation (H315-H319) and respiratory sensitization (H335) .

Properties

IUPAC Name

2-amino-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIYDPBHVKDDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553471
Record name 2-Amino-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70127-96-7
Record name 2-Amino-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Acetal Protection of the Aldehyde Group

The aldehyde functionality is protected as a cyclic acetal to prevent undesired side reactions during subsequent lithiation. Using ethylene glycol and p-toluenesulfonic acid in toluene, the aldehyde converts to a 1,3-dioxolane derivative under Dean-Stark reflux (96–98% yield).

Reaction Conditions:

  • Solvent: Toluene

  • Catalyst: p-Toluenesulfonic acid (0.5–1 mol%)

  • Temperature: Reflux (110°C)

  • Time: 2–4 hours

This step ensures the aldehyde remains inert during lithiation, crucial for regioselective functionalization at the 2-position.

Step 2: Directed Lithiation and Azidation

With the aldehyde protected, the benzene ring undergoes directed lithiation at the 2-position using n-butyllithium (-78°C) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). The lithiated intermediate reacts with tosyl azide, introducing an azide group.

Key Parameters:

  • Lithiating Agent: n-BuLi (1.1–1.3 equiv)

  • Azidation Reagent: Tosyl azide (1.5 equiv)

  • Temperature: -78°C to 0°C (gradient)

  • Yield: 85–90%

Step 3: Reduction to Primary Amine

The azide intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, yielding the primary amine. Alternatively, Staudinger reduction with triphenylphosphine achieves similar results.

Optimized Conditions:

  • Catalyst: 5% Pd/C (0.1 equiv)

  • Pressure: 1 atm H₂

  • Temperature: 25°C

  • Yield: 95–97%

Final Deprotection

Acid-catalyzed hydrolysis (e.g., pyridinium p-toluenesulfonate in acetone/water) regenerates the aldehyde, furnishing this compound in >95% purity.

Comparative Analysis of Synthetic Routes

While the lithiation-azidation method dominates industrial production, alternative pathways exist with distinct advantages and limitations (Table 1).

Table 1: Synthesis Routes for this compound

MethodKey StepsYield (%)ScalabilityStability Challenges
Lithiation-AzidationAcetal protection → Lithiation → Azidation → Reduction → Deprotection90–95HighMinimal (acetal stabilization)
Nitro ReductionNitration → Reduction60–70ModerateOxidative degradation
Friedel-CraftsFormylation → Amination50–65LowRegioselectivity issues

Nitro Reduction Pathway

Traditional approaches involve nitration of 3-methoxybenzaldehyde followed by reduction of the nitro group. Iron powder in acetic acid/ethanol reduces 3-methoxy-2-nitrobenzaldehyde, but yields rarely exceed 70% due to over-reduction and byproduct formation.

Friedel-Crafts Formylation Limitations

Direct formylation of 3-methoxyaniline via Vilsmeier-Haack reagents (POCl₃/DMF) suffers from poor regioselectivity, often yielding 4-substituted isomers. Purification difficulties further limit utility.

Industrial-Scale Optimization

The lithiation-azidation method’s success hinges on process intensification strategies:

Continuous Flow Reactors

Replacing batch reactors with continuous systems enhances heat/mass transfer during exothermic lithiation. Microreactor technology reduces reaction times by 40% while improving safety.

Solvent Recycling

Toluene and methanol are recovered via fractional distillation, reducing waste generation. Closed-loop systems achieve >90% solvent reuse.

Emerging Methodologies

Recent advances focus on enzymatic amination and photoredox catalysis, though these remain experimental:

Transaminase-Catalyzed Synthesis

Engineered transaminases (e.g., from Arthrobacter sp.) convert 3-methoxy-2-ketobenzaldehyde to the target amine using alanine as a co-substrate. Initial yields reach 75% but require costly enzyme immobilization.

Photoredox C–H Amination

Visible-light-mediated C–H activation enables direct amination of 3-methoxybenzaldehyde. Tris(bipyridine)ruthenium(II) catalysts achieve 65% yield under mild conditions, but scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis:

  • Schiff Bases Production: It serves as a key intermediate for synthesizing Schiff bases, which are important in various chemical reactions and applications.

Chemical Reactions:

  • Oxidation: Can be oxidized to yield 2-amino-3-methoxybenzoic acid using potassium permanganate.
  • Reduction: Reduced to form 2-amino-3-methoxybenzyl alcohol using sodium borohydride.
Reaction TypeReagentProduct
OxidationKMnO₄2-Amino-3-methoxybenzoic acid
ReductionNaBH₄2-Amino-3-methoxybenzyl alcohol

Biology

Biochemical Probes:

  • Used in enzyme-catalyzed reactions, aiding in understanding enzyme mechanisms and kinetics .

Antimicrobial and Anticancer Properties:

  • Studies indicate that derivatives of this compound possess potential antimicrobial and anticancer activities, making it a candidate for drug development .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research investigated the anticancer potential of compounds derived from 2-amino-3-methoxybenzaldehyde. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its utility in developing new cancer therapies .

Case Study 2: Synthesis of Schiff Bases

Research conducted by Govindaraj et al. focused on synthesizing novel Schiff base complexes from 2-hydroxy-3-methoxybenzaldehyde and various amines. These complexes showed promising catalytic activity and stability, indicating their potential use in industrial applications .

Industrial Applications

Dyes and Pigments Production:
The compound is also utilized in the production of dyes and pigments due to its ability to form colored complexes with metal ions, which are valuable in textile and coating industries.

Mechanism of Action

The mechanism of action of 2-amino-3-methoxybenzaldehyde in chemical syntheses often involves its reactivity as an aldehyde and an amine. For instance, in the synthesis of substituted indoles, the compound undergoes a [1,2]-aryl shift involving the addition of ethyl diazoacetate to 2-aminobenzaldehydes, which affords the indole core. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-3-methoxybenzaldehyde and related benzaldehyde derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications
This compound 70127-96-7 C₈H₉NO₂ 151.16 -NH₂ (C2), -OCH₃ (C3), -CHO Sensitive to light/air; irritant (H315-H319-H335) Pharmaceutical intermediates, ligand synthesis
2-Amino-4-hydroxy-3-methoxybenzaldehyde Not provided C₈H₉NO₃ ~167.16 -NH₂ (C2), -OH (C4), -OCH₃ (C3), -CHO Higher polarity due to -OH; synthesized via nitration/reduction (56% yield) Medical intermediates (e.g., antibiotics)
2-Hydroxy-4-methoxybenzaldehyde 673-22-3 C₈H₈O₃ 152.15 -OH (C2), -OCH₃ (C4), -CHO Acidic (-OH); first-aid measures required for inhalation/skin contact Fragrance industry, UV stabilizers
3-Methoxybenzaldehyde (m-Anisaldehyde) 591-31-1 C₈H₈O₂ 136.15 -OCH₃ (C3), -CHO Liquid at RT; no amino group; used in flavoring agents Perfumes, agrochemical synthesis
5-Acetyl-2-methoxybenzaldehyde Not provided C₁₀H₁₀O₃ 178.19 -OCH₃ (C2), -COCH₃ (C5), -CHO No amino group; acetyl enhances electron-withdrawing effects Research reagent, organic synthesis

Key Findings:

Functional Group Influence: The amino group in this compound distinguishes it from non-amino derivatives like m-anisaldehyde, enabling participation in Schiff base formation and metal coordination . Hydroxyl vs. Methoxy: 2-Hydroxy-4-methoxybenzaldehyde exhibits higher acidity (pKa ~8–10) compared to this compound, which has basic amino groups (pKa ~4–5 for -NH₂) .

Synthetic Pathways: this compound is typically synthesized via reductive amination or nitro-group reduction, whereas 2-amino-4-hydroxy-3-methoxybenzaldehyde involves nitration of vanillin followed by hydrolysis .

Hazards and Handling: Amino-substituted benzaldehydes (e.g., this compound) pose higher risks (irritation, sensitization) compared to non-amino analogs like 5-acetyl-2-methoxybenzaldehyde, which lacks GHS hazard classifications .

Applications: Pharmaceuticals: Amino-methoxy derivatives are prioritized for drug intermediates due to their bifunctional reactivity (e.g., 2-amino-4-hydroxy-3-methoxybenzaldehyde in antibiotic synthesis) . Coordination Chemistry: The amino and methoxy groups in this compound act as bidentate ligands, as demonstrated in Friedländer synthesis for polydentate ligands .

Biological Activity

2-Amino-3-methoxybenzaldehyde (CAS Number: 13970121) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C8_8H9_9NO2_2
  • Molecular Weight : 165.16 g/mol
  • IUPAC Name : this compound

The compound features an amino group at the second position and a methoxy group at the third position of the benzene ring, contributing to its chemical reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed sub-micromolar cytotoxic activity against various tumor cell lines, with IC50_{50} values ranging from 0.23μM0.23\,\mu M to 0.3μM0.3\,\mu M . This suggests potential applications in cancer therapy, particularly in targeting specific cancer cell lines without affecting normal fibroblast cells (IC50>25μM_{50}>25\,\mu M).

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found to inhibit oxidative stress markers in vitro, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Effects

In addition to its anticancer and antioxidant properties, this compound has shown antimicrobial activity against a range of pathogens. Studies have reported that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis (programmed cell death).
  • Antioxidant Mechanism : It scavenges free radicals and enhances the endogenous antioxidant defense system.
  • Antimicrobial Action : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods. A notable approach involves the reaction of methoxybenzene derivatives with appropriate amino compounds under controlled conditions to yield high-purity products .

Study on Anticancer Activity

In a controlled study involving various human cancer cell lines, this compound derivatives were tested for their cytotoxic effects. The results indicated that these compounds significantly reduced cell viability in HepG2 (liver cancer) and MCF7 (breast cancer) cell lines while exhibiting minimal toxicity towards normal cells .

Cell LineIC50_{50} (µM)Effect
HepG20.25High
MCF70.30High
Fibroblasts>25Minimal

Research on Antioxidant Properties

Another study focused on the antioxidant activity of this compound, demonstrating its ability to reduce oxidative stress markers in vitro. This study highlighted its potential use in formulations aimed at combating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for 2-Amino-3-methoxybenzaldehyde?

  • Methodological Answer : A common approach involves formylation of 3-methoxyaniline derivatives followed by oxidation. For example, Vilsmeier-Haack formylation using POCl₃ and DMF under controlled temperatures (0–5°C) can introduce the aldehyde group. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product isolation. Reaction progress should be monitored by TLC, and intermediates verified via 1H^1H-NMR (δ 9.8–10.2 ppm for aldehyde protons) .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Lab handling requires PPE (gloves, goggles) and ventilation to avoid inhalation. Contaminated surfaces should be cleaned with ethanol, and spills managed using absorbent materials (e.g., vermiculite) followed by disposal as hazardous waste .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identify methoxy (–OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–7.5 ppm range.
  • IR : Confirm aldehyde C=O stretch at ~1680–1720 cm⁻¹ and NH₂ bands at ~3300–3500 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]⁺ peaks matching the molecular weight (C₈H₉NO₂, MW 167.17 g/mol) .

Advanced Research Questions

Q. How can contradictions in reported 1H^1H-NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Standardize conditions using deuterated DMSO or CDCl₃ with TMS as an internal reference. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies minimize by-product formation during the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Maintain sub-10°C during formylation to suppress side reactions.
  • Catalyst Optimization : Use Lewis acids like ZnCl₂ to enhance regioselectivity.
  • Protective Groups : Temporarily protect the amino group with acetyl chloride before formylation, followed by deprotection with NaOH .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol/water (1:1). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine the structure with SHELXL. Key metrics: R-factor < 5%, bond length accuracy ±0.01 Å. This resolves ambiguities in planar geometry and hydrogen bonding .

Q. What are the stability implications of pH on this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies at pH 3–9 (buffer solutions) and 25–40°C. Monitor degradation via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Aldehyde oxidation to carboxylic acids is pH-dependent, with maximal stability observed at pH 6–7 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxybenzaldehyde
Reactant of Route 2
2-Amino-3-methoxybenzaldehyde

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